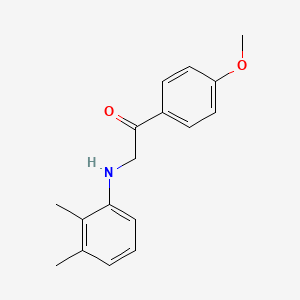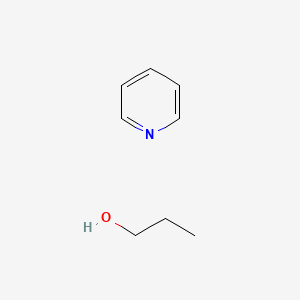![molecular formula C9H8Br2N2O2 B14516914 3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole] CAS No. 62678-99-3](/img/structure/B14516914.png)
3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromomethyl groups at the 5-position of the oxazole rings, connected by a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] typically involves the reaction of 5-bromomethyl-1,2-oxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two oxazole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of automated systems and precise control of reaction conditions are crucial for the efficient production of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole].
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] involves its interaction with biological molecules, such as proteins and nucleic acids. The bromomethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. This interaction can disrupt cellular processes and lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Methylenebis[5-methyl-1,2-oxazole]: Similar in structure but lacks the bromine atoms, leading to different reactivity and biological activity.
3,3’-Methylenebis[5-chloromethyl-1,2-oxazole]: Contains chlorine instead of bromine, which can affect its chemical properties and reactivity.
3,3’-Methylenebis[5-iodomethyl-1,2-oxazole]: Contains iodine, which can lead to different biological activities and applications.
Uniqueness
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its analogs. The bromomethyl groups provide sites for further chemical modification, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
62678-99-3 |
|---|---|
Fórmula molecular |
C9H8Br2N2O2 |
Peso molecular |
335.98 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3-[[5-(bromomethyl)-1,2-oxazol-3-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C9H8Br2N2O2/c10-4-8-2-6(12-14-8)1-7-3-9(5-11)15-13-7/h2-3H,1,4-5H2 |
Clave InChI |
IHQPZIXEPQUENB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ON=C1CC2=NOC(=C2)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
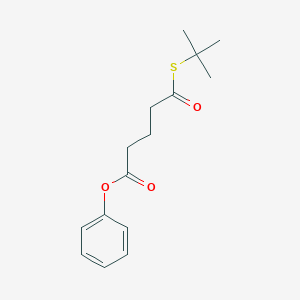
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
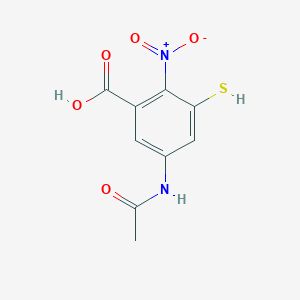
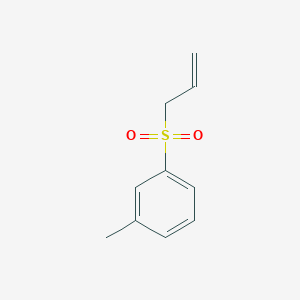
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
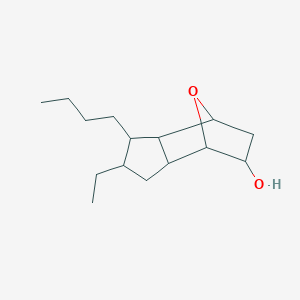
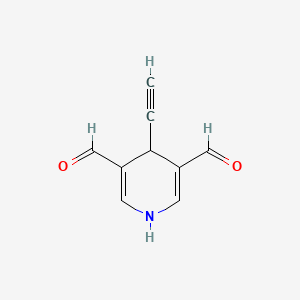
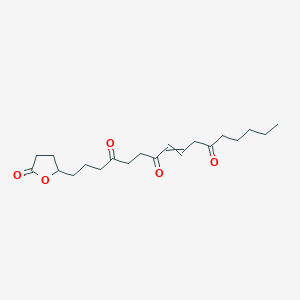
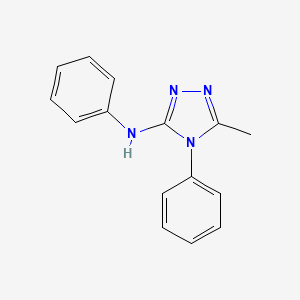
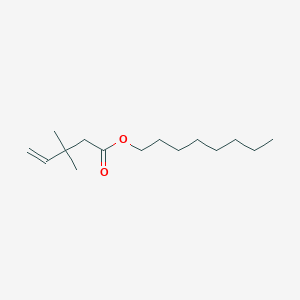
![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)
